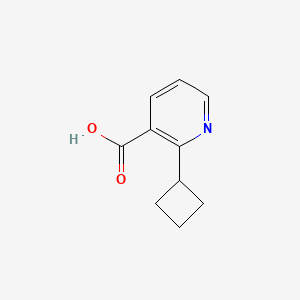

2-Cyclobutylnicotinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Cyclobutylnicotinic acid is a compound that is related to various cyclobutane-containing derivatives and nicotinic acid derivatives. While the provided papers do not directly discuss 2-cyclobutylnicotinic acid, they do provide insights into the synthesis, structure, and reactivity of related compounds, which can be extrapolated to understand the properties and potential synthesis routes for 2-cyclobutylnicotinic acid.

Synthesis Analysis

The synthesis of cyclobutane derivatives and their incorporation into larger molecules is a topic of interest in several studies. For instance, derivatives of 2-aminocyclobutane-1-carboxylic acid have been prepared through enantiodivergent synthetic sequences, with the stereoselective synthesis of the free amino acid being fully characterized for the first time . Additionally, the synthesis of 2,2'-diselenobisnicotinic acid and its tert-butyl ester from 2-chloronicotinic acid has been reported, showcasing the versatility of nicotinic acid derivatives in chemical synthesis . These studies suggest potential pathways for the synthesis of 2-cyclobutylnicotinic acid, which may involve similar strategies for incorporating cyclobutane rings into the nicotinic acid framework.

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives is known to confer rigidity due to the presence of strong intramolecular hydrogen bonds and the formation of cis-fused [4.2.0]octane structural units . The crystal structures of related compounds, such as 2,2'-diselenobisnicotinic acid, reveal that the two selenium atoms and two pyridyls can be coplanar, which is a distinct feature compared to other diaromatic diselelenides . These findings provide a basis for predicting the molecular structure of 2-cyclobutylnicotinic acid, which is likely to exhibit similar rigidity and intramolecular interactions.

Chemical Reactions Analysis

The reactivity of cyclobutane derivatives and nicotinic acid derivatives has been explored in various contexts. For example, the solid-state [2 + 2] cycloaddition reaction of the salts of trans-3-(4-pyridyl) acrylic acid has been used to stereoselectively synthesize cyclobutane derivatives . This indicates that 2-cyclobutylnicotinic acid may also participate in cycloaddition reactions, potentially leading to the formation of novel cyclobutane-containing compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutane derivatives are influenced by their rigid structures and the presence of functional groups. The NMR structural study and DFT theoretical calculations of cyclobutane-containing peptides suggest that these compounds have high rigidity both in solution and in the gas phase . The synthesis and applications of cis- and trans-2-(tetradec-5'-enyl)cyclobutanones for the detection of irradiation products in foods further demonstrate the utility of cyclobutane derivatives in analytical chemistry . These insights can be applied to understand the properties of 2-cyclobutylnicotinic acid, which may exhibit similar rigidity and reactivity, making it a candidate for various chemical and analytical applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

The development of novel synthetic methods for the preparation of complex molecules is a key area of research. For instance, the work on peptidotriazoles on solid phase demonstrates the importance of cycloaddition reactions in synthesizing diverse [1,2,3]-triazoles, which are crucial in peptide backbones or side chains. This method showcases the utility of copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides, highlighting the mild and efficient conditions that are compatible with solid-phase peptide synthesis (Tornøe, Christensen, & Meldal, 2002).

Antimicrobial and Antioxidant Activity

Research into the antimicrobial and antioxidant capacities of various compounds is vital for discovering new therapeutic agents. The study on purified lichen metabolites examines their effects on cancer cell lines, providing insights into potential anticancer properties without focusing on drug-specific applications. Although not directly related to 2-Cyclobutylnicotinic acid, this study exemplifies the approach to evaluating natural compounds for pharmaceutical applications (Brisdelli et al., 2013).

Biotransformation and Metabolic Studies

The biotransformation processes offer insights into how compounds are converted into more useful or reactive forms by living organisms. For instance, Rhodococcus erythropolis has been studied for its ability to transform 2-chloro-3-cyanopyridine to 2-chloronicotinic acid, demonstrating the microbial conversion of synthetic intermediates into valuable chemicals (Jin et al., 2011).

Material Science Applications

The exploration of supramolecular coordination assemblies through ion mobility spectrometry-mass spectrometry illustrates the intersection of chemistry and material science. This research provides structural insights into complex self-assembled structures, which are crucial for developing new materials with specific functions (Brocker et al., 2010).

Zukünftige Richtungen

While specific future directions for 2-Cyclobutylnicotinic acid are not available, there is ongoing research in the field of drug delivery systems, including peptide-drug conjugates . This suggests potential future applications for compounds like 2-Cyclobutylnicotinic acid in the development of targeted therapies.

Wirkmechanismus

Target of Action

It is known that nicotinic acid, a related compound, interacts with various enzymes and plays a crucial role in metabolism

Mode of Action

It can be inferred from related compounds like nicotinic acid that it may act as a precursor to nicotinamide coenzymes . These coenzymes are involved in redox reactions catalyzed by various enzymes, acting as electron donors or acceptors . The exact interaction of 2-Cyclobutylnicotinic acid with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Nicotinic acid is involved in the synthesis of nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP) . These molecules play a vital role in redox metabolism and NAD-dependent pathways .

Pharmacokinetics

It’s important to note that these properties are crucial for a drug’s efficacy and safety

Result of Action

It can be inferred from related compounds like nicotinic acid that it may have a significant impact on cellular function

Action Environment

It’s important to note that environmental factors can significantly impact a compound’s action

Eigenschaften

IUPAC Name |

2-cyclobutylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13)8-5-2-6-11-9(8)7-3-1-4-7/h2,5-7H,1,3-4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIBLGWGIEQTLJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=C(C=CC=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclobutylnicotinic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-2-phenylethyl]-4-fluorobenzenesulfonamide](/img/structure/B2519211.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide](/img/structure/B2519213.png)

![2-amino-N-(2-furylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2519218.png)

![2-[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2519223.png)

![1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2519225.png)

![7-(4-fluorophenyl)-2-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2519228.png)

![1-(2-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2519232.png)